
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a chloro and methoxy group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxypyridine.
Reaction with Trifluoroacetic Anhydride: The 5-chloro-2-methoxypyridine is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of trifluoromethyl-substituted pyridines on various biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and methoxy groups further modulate the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxypyridin-4-yl)methanol: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(5-Chloro-2-methoxypyridin-4-yl)methanamine: The presence of an amine group instead of the trifluoromethyl group leads to different reactivity and applications.
5-Chloro-2-methoxypyridine: This compound serves as a precursor in the synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one and has distinct properties due to the absence of the trifluoromethyl group.
The uniqueness of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl group, which imparts unique physicochemical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H5ClF3NO2 |
|---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-6-2-4(5(9)3-13-6)7(14)8(10,11)12/h2-3H,1H3 |
InChI Key |
VCGKTQYPKXPJFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


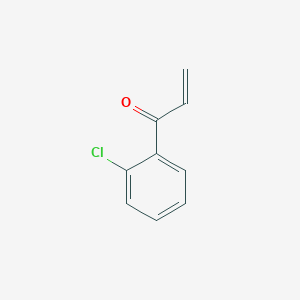

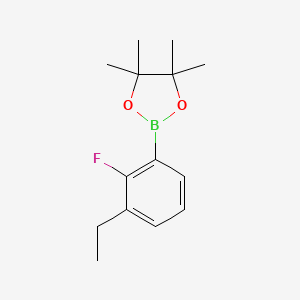

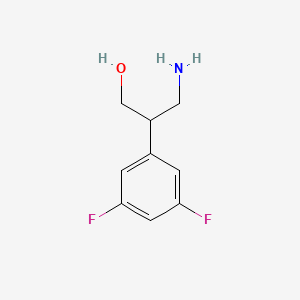
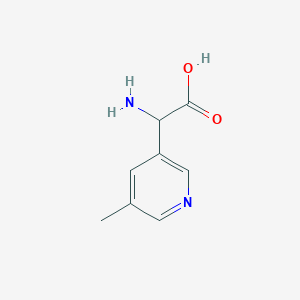
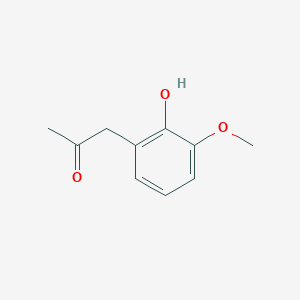




![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


